(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione
Overview
Description
(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione: is a complex organic compound that features a pyrrolidine-2,3-dione core This compound is notable for its diverse functional groups, including an ethoxyphenyl group, a furan ring, and a morpholinyl propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the ethoxyphenyl, furan, and morpholinyl propyl groups through various coupling reactions. Common reagents used in these steps include ethyl bromide, furan-2-carbaldehyde, and morpholine, under conditions such as reflux in organic solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxy group.
Reduction: Reduction reactions may target the carbonyl groups in the pyrrolidine-2,3-dione core.
Substitution: The ethoxyphenyl and morpholinyl propyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydroxylated pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, the compound’s structural features may allow it to interact with various biological targets, potentially leading to the development of new pharmaceuticals. Its morpholinyl group, in particular, is known for its presence in many bioactive molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and morpholinyl groups could play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(4-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione
- (4E)-5-(4-ethoxyphenyl)-4-[thiophene-2-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione
Uniqueness
The unique combination of an ethoxyphenyl group, a furan ring, and a morpholinyl propyl chain distinguishes this compound from its analogs. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-2-31-18-8-6-17(7-9-18)21-20(22(27)19-5-3-14-32-19)23(28)24(29)26(21)11-4-10-25-12-15-30-16-13-25/h3,5-9,14,21,28H,2,4,10-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTLMABTBDAONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.